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molecular formula C16H14N2O5 B5519614 ethyl 2-[(2-nitrobenzoyl)amino]benzoate

ethyl 2-[(2-nitrobenzoyl)amino]benzoate

Cat. No. B5519614
M. Wt: 314.29 g/mol
InChI Key: IBZPKGAXUXIGEW-UHFFFAOYSA-N
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Patent
US08993622B2

Procedure details

A catalytic amount of DMF was added to a stirred solution of 2-nitrobenzoic acid (2.30 g, 13.8 mmol) and oxalyl chloride (6.0 mL, 69 mmol) in 1,2-dichloroethane (70 mL) at r.t. and under nitrogen flow. After 1 h, the reaction was concentrated, re-dissolved in 1,2-dichloroethane and concentrated again. The crude was immediately dissolved in 1,2-dichloroethane (25 mL) before ethyl 2-aminobenzoate (1.00 mL, 6.76 mmol) and pyridine (1.70 mL, 21.0 mmol) was added. The reaction was stirred 45 min at r.t. and under nitrogen atmosphere before being diluted with DCM and washed with HCl (aq., 1M), NaHCO3 (aq., sat., 2×) and brine. The organic phase was dried over Na2SO4, filtered, and concentrated. The crude was purified by column chromatography (SiO2, toluene:acetone 100:0→98:2) to give compound 20 in quant yield (2.24 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=O)([O-:3])=[O:2].C(Cl)(=O)C(Cl)=O.[NH2:19][C:20]1[CH:30]=[CH:29][CH:28]=[CH:27][C:21]=1[C:22]([O:24][CH2:25][CH3:26])=[O:23].N1C=CC=CC=1>ClCCCl.C(Cl)Cl.CN(C=O)C>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([NH:19][C:20]1[CH:30]=[CH:29][CH:28]=[CH:27][C:21]=1[C:22]([O:24][CH2:25][CH3:26])=[O:23])=[O:8])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
NC1=C(C(=O)OCC)C=CC=C1
Name
Quantity
1.7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
Name
Quantity
6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred 45 min at r.t. and under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in 1,2-dichloroethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with HCl (aq., 1M), NaHCO3 (aq., sat., 2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified by column chromatography (SiO2, toluene:acetone 100:0→98:2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)NC2=C(C(=O)OCC)C=CC=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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